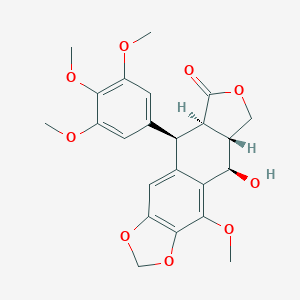![molecular formula C12H17NO3 B159545 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL CAS No. 1622-67-9](/img/structure/B159545.png)
1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL, also known as DIMBOA, is a natural product that belongs to the class of benzoxazinoids. It is found in various plants, including maize, wheat, and rye. DIMBOA has been extensively studied due to its potential as a natural herbicide, insecticide, and fungicide. In addition, it has been shown to have various biochemical and physiological effects that make it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL is not fully understood. However, it has been shown to act as a potent antioxidant, which may contribute to its various biological activities. In addition, it has been suggested that 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL may act by inhibiting enzymes involved in various biochemical pathways.
Biochemical and Physiological Effects:
1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL has been shown to have various biochemical and physiological effects. It has been shown to have potent antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer properties. In addition, it has been shown to have antibacterial and antifungal properties, which make it a promising candidate for use as a natural pesticide. 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL has also been shown to have potential as a natural herbicide, as it has been shown to inhibit the growth of various weeds.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL in scientific research has several advantages. It is a natural product, which makes it a safer alternative to synthetic chemicals. In addition, it has been extensively studied, and its various biological activities have been well documented. However, the use of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL in lab experiments also has some limitations. Its complex synthesis process makes it difficult to obtain in large quantities, and its potency varies depending on the source of the plant material used.
Zukünftige Richtungen
There are several future directions for the use of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL in scientific research. One potential application is in the development of natural pesticides and herbicides. Another potential application is in the development of anti-inflammatory and anti-cancer drugs. Further research is needed to fully understand the mechanism of action of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL and its potential applications in scientific research.
Synthesemethoden
The synthesis of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL is a complex process that involves several steps. The most common method of synthesizing 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL is through the oxidation of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) using potassium permanganate. This reaction results in the formation of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL in good yields. Other methods of synthesizing 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL have also been reported, including the use of enzymes and microorganisms.
Wissenschaftliche Forschungsanwendungen
1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL has been extensively studied for its potential use in scientific research. It has been shown to have various biological activities, including antifungal, antibacterial, and anti-inflammatory properties. In addition, it has been shown to have potential as a natural insecticide and herbicide. 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL has also been studied for its potential use in cancer research, as it has been shown to have cytotoxic effects on cancer cells.
Eigenschaften
CAS-Nummer |
1622-67-9 |
|---|---|
Produktname |
1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL |
Molekularformel |
C12H17NO3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
8-methyl-3-propan-2-yl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol |
InChI |
InChI=1S/C12H17NO3/c1-7(2)12-15-5-9-4-13-8(3)11(14)10(9)6-16-12/h4,7,12,14H,5-6H2,1-3H3 |
InChI-Schlüssel |
JTDBGJWBSDBUQB-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2COC(OCC2=C1O)C(C)C |
Kanonische SMILES |
CC1=NC=C2COC(OCC2=C1O)C(C)C |
Andere CAS-Nummern |
1622-67-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



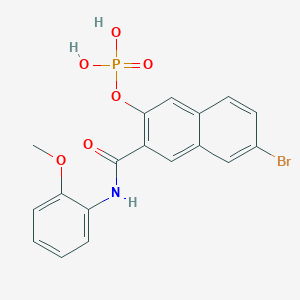
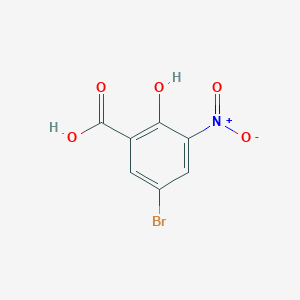

![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)
![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B159469.png)
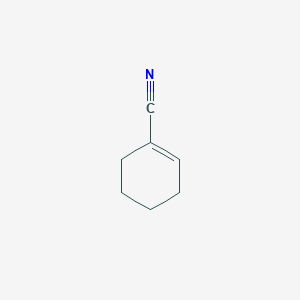
![6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde](/img/structure/B159474.png)


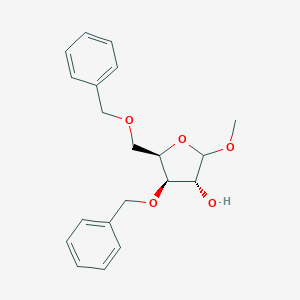

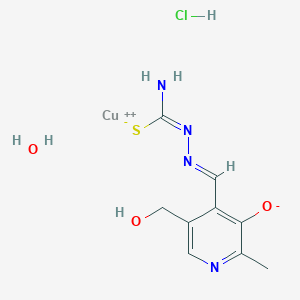
![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)
